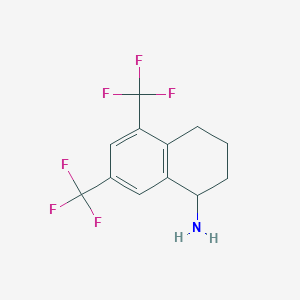
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is an anthracene derivative characterized by its unique structure, which includes two vinyloxy groups at positions 1 and 8, and a methyl group at position 3. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Vinyloxy Group Introduction: The vinyloxy groups are introduced through a reaction with vinyl ethers under acidic conditions.
Methylation: The methyl group is introduced at position 3 using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including as a fluorescent probe and in OLEDs. The molecular targets and pathways involved are primarily related to its photophysical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission
Uniqueness
3-Methyl-1,8-bis(vinyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties
Propriétés
Numéro CAS |
52986-49-9 |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1,8-bis(ethenoxy)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O4/c1-4-22-14-8-6-7-12-16(14)19(21)17-13(18(12)20)9-11(3)10-15(17)23-5-2/h4-10H,1-2H2,3H3 |
Clé InChI |
WWOSXAFOMZLXCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC=C)C(=O)C3=C(C2=O)C=CC=C3OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


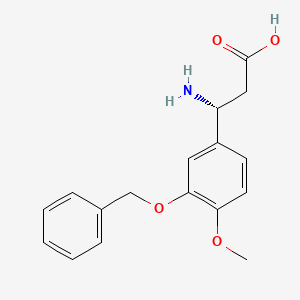
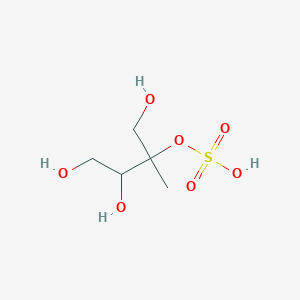
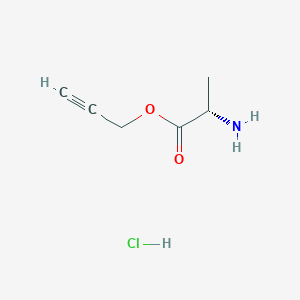
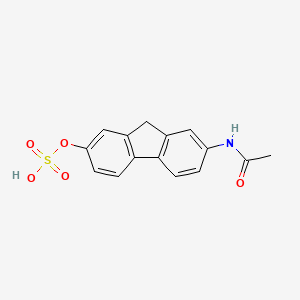


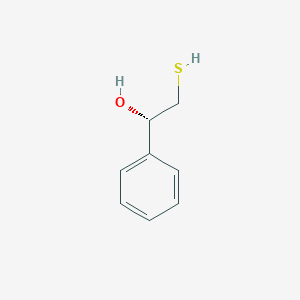

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

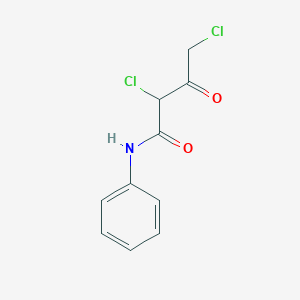
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)
